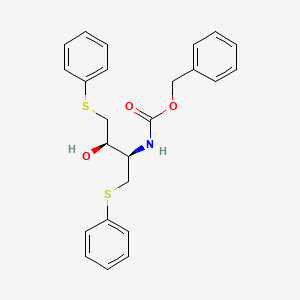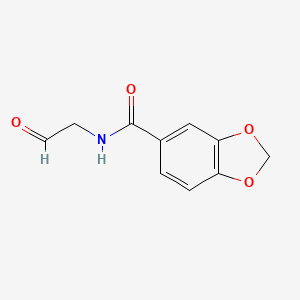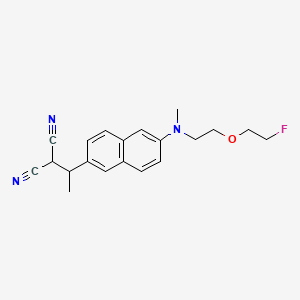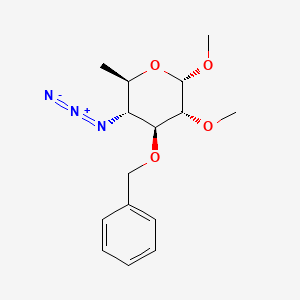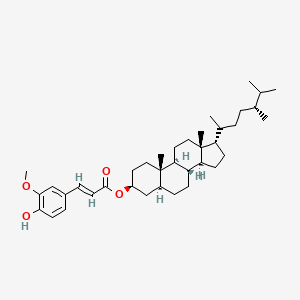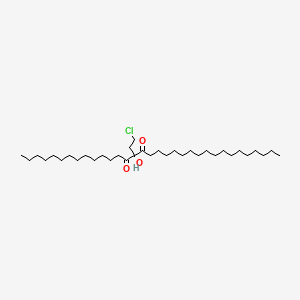
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione is a synthetic organic compound characterized by its unique structure, which includes a chloroethyl group, a hydroxy group, and a diketone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the diketone moiety: This can be achieved through the Claisen condensation reaction, where esters are reacted with ketones in the presence of a strong base.
Introduction of the chloroethyl group: This step involves the alkylation of the diketone intermediate with 2-chloroethanol under acidic conditions.
Hydroxylation: The final step involves the selective hydroxylation of the intermediate compound to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
化学反应分析
Types of Reactions
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of azido or thioether derivatives.
科学研究应用
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The hydroxy and diketone groups may also contribute to its activity by forming hydrogen bonds and coordinating with metal ions.
相似化合物的比较
Similar Compounds
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and bis(2-chloroethyl) ether.
Mechlorethamine: Known for its use as an anticancer agent, mechlorethamine also contains chloroethyl groups that alkylate DNA.
Bis(2-chloroethyl) ether: Used in organic synthesis and as a solvent, this compound also features chloroethyl groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C35H67ClO3 |
|---|---|
分子量 |
571.4 g/mol |
IUPAC 名称 |
15-(2-chloroethyl)-15-hydroxytritriacontane-14,16-dione |
InChI |
InChI=1S/C35H67ClO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35(39,31-32-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h39H,3-32H2,1-2H3 |
InChI 键 |
CCEDGGWYZSSKKA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(C(=O)CCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


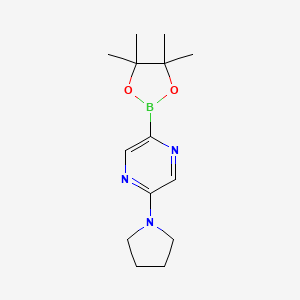
![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
urea](/img/structure/B13850726.png)
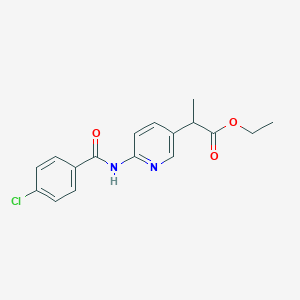
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
